molecular formula C10H22Cl2N2O B1437968 1-(Tetrahydro-2H-pyran-4-yl)piperidin-4-amine CAS No. 794471-13-9

1-(Tetrahydro-2H-pyran-4-yl)piperidin-4-amine

Cat. No. B1437968
M. Wt: 257.2 g/mol
InChI Key: HYXJEJRVAXONMK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“1-(Tetrahydro-2H-pyran-4-yl)piperidin-4-amine” is a chemical compound with the molecular formula C10H20N2O . It is a solid substance and its molecular weight is 184.28 g/mol .


Molecular Structure Analysis

The InChI string for this compound is InChI=1S/C10H20N2O/c11-9-1-5-12(6-2-9)10-3-7-13-8-4-10/h9-10H,1-8,11H2 . The Canonical SMILES string is C1CN(CCC1N)C2CCOCC2 . These strings provide a textual representation of the molecule’s structure.


Physical And Chemical Properties Analysis

This compound has a topological polar surface area of 38.5 Ų and a XLogP3-AA value of 0.3 . It has one hydrogen bond donor count and three hydrogen bond acceptor counts . The compound is a solid at room temperature .

Scientific Research Applications

Synthesis of Complex Organic Compounds

1-(Tetrahydro-2H-pyran-4-yl)piperidin-4-amine plays a crucial role in the synthesis of complex organic compounds. For instance, its derivatives have been utilized in the formation of Pyrano[4″,3″:4′,5′]pyrido[3′,2′:4,5]thieno[3,2-d]pyrimidines and Pyrimido[4′,5′:4,5]thieno[2,3-c]isoquinolines, which are significant in organic chemistry research (Paronikyan et al., 2016).

Catalysis in Chemical Reactions

This chemical has been involved in catalysis, as seen in studies involving the FeCl3-catalysed C-N coupling reaction between cyclic ethers and heterocyclic amines. This type of reaction is vital for creating a variety of 2-hydroxypyrrolidine/piperidine derivatives, which have broad applications in medicinal and synthetic chemistry (Mani et al., 2014).

Synthesis of Chiral Compounds

It has also been used in the stereoselective synthesis of chiral compounds. An example is the preparation of chiral substituted 3-amino tetrahydro-2H-pyran-2-ones via an organocatalyzed cascade process. Such methodologies are essential in the synthesis of complex molecules, particularly in the pharmaceutical industry (Han et al., 2019).

Development of Novel Compounds

Research has explored its utility in developing novel compounds, like in the synthesis and molecular structure investigations of new s-Triazine derivatives incorporating pyrazole/piperidine/aniline moieties. Such studies are crucial for expanding the scope of available compounds in various scientific fields (Shawish et al., 2021).

Drug-Like Libraries Creation

This compound has been instrumental in the solid-phase parallel synthesis of drug-like libraries, showcasing its potential in the field of drug discovery and development (Kim et al., 2012).

Synthesis of Heterocyclic Compounds

It plays a significant role in the one-step synthesis of substituted heterocyclic compounds, an essential aspect of medicinal chemistry (Shestopalov et al., 2002).

Safety And Hazards

The compound has been classified with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) .

properties

IUPAC Name

1-(oxan-4-yl)piperidin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20N2O/c11-9-1-5-12(6-2-9)10-3-7-13-8-4-10/h9-10H,1-8,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFEWWTCNTUFKDX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1N)C2CCOCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(Tetrahydro-2H-pyran-4-yl)piperidin-4-amine

Synthesis routes and methods I

Procedure details

To a solution of 1,1-dimethylethyl 4-piperidinylcarbamate (50 g) was added tetrahydro-4H-pyran-4-one (35.75 g) in dry DCM (1000 ml), then was added sodium triacetoxyborohydride (141 g) portion wise over 10 minutes at about 25° C. The mixture was stirred under nitrogen for about 30 hours, then cooled to 0° C. Water (107 ml) was added portion wise in 20 minutes, followed by saturated aqueous potassium carbonate (178 ml) and saturated brine (178 g in 178 ml). The mixture was stirred for 10 minutes at about 25° C., then the layers were separated and the organic layer washed with saturated brine (3×214 ml). After drying over anhydrous sodium sulphate, the organic layer was concentrated and the residue was treated with 100 ml isopropanol and reconcentrated. The residue was slowly heated to reflux with 11% HCl in isopropanol (200 ml) for 2 hours then cooled to about 25° C. The solid was filtered, and slurry washed with diethyl ether (100 ml), then dried under high vacuum to give the title product (43 g).
Quantity
50 g
Type
reactant
Reaction Step One
Quantity
35.75 g
Type
reactant
Reaction Step One
Name
Quantity
1000 mL
Type
reactant
Reaction Step One
Quantity
141 g
Type
reactant
Reaction Step Two
Quantity
178 mL
Type
reactant
Reaction Step Three
Name
brine
Quantity
178 mL
Type
solvent
Reaction Step Four
Name
Quantity
107 mL
Type
solvent
Reaction Step Five

Synthesis routes and methods II

Procedure details

A solution of EXAMPLE 49A (52.57 g) in dichloromethane (900 mL) was treated with 4M aqueous HCl (462 mL), mixed vigorously at room temperature for 16 hours and concentrated.
Quantity
52.57 g
Type
reactant
Reaction Step One
Name
Quantity
462 mL
Type
reactant
Reaction Step One
Quantity
900 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(Tetrahydro-2H-pyran-4-yl)piperidin-4-amine
Reactant of Route 2
1-(Tetrahydro-2H-pyran-4-yl)piperidin-4-amine
Reactant of Route 3
1-(Tetrahydro-2H-pyran-4-yl)piperidin-4-amine
Reactant of Route 4
1-(Tetrahydro-2H-pyran-4-yl)piperidin-4-amine
Reactant of Route 5
1-(Tetrahydro-2H-pyran-4-yl)piperidin-4-amine
Reactant of Route 6
1-(Tetrahydro-2H-pyran-4-yl)piperidin-4-amine

Citations

For This Compound
2
Citations
C Molinaro, EM Phillips, B Xiang… - The Journal of …, 2019 - ACS Publications
A practical and efficient enantioselective synthesis of the calcitonin gene-related peptide receptor antagonist 1 has been developed. The key structural component of the active …
Number of citations: 27 pubs.acs.org
R Zhao, Z Liu, T Liu, L Tan - BioResources, 2021 - search.proquest.com
Enzymatic hydrolysis residues (EHR) are the solid wastes from enzymatic hydrolysis and/or fermentation of the cellulosic bioethanol industry. These byproducts have not been …
Number of citations: 1 search.proquest.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.